molecular formula C15H14Cl2FN3O B10897973 2,2-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-methylcyclopropanecarboxamide

2,2-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-methylcyclopropanecarboxamide

Cat. No.: B10897973
M. Wt: 342.2 g/mol
InChI Key: OAUXDTCKIKSJRI-UHFFFAOYSA-N
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Description

2,2-DICHLORO-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1-CYCLOPROPANECARBOXAMIDE is a synthetic organic compound characterized by its unique chemical structure This compound features a cyclopropane carboxamide core with substituents including dichloro, fluorobenzyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-DICHLORO-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1-CYCLOPROPANECARBOXAMIDE typically involves multi-step organic reactions. One common route includes the formation of the cyclopropane ring followed by the introduction of the pyrazolyl and fluorobenzyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,2-DICHLORO-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or other polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2-DICHLORO-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1-CYCLOPROPANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,2-DICHLORO-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1-CYCLOPROPANECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the pyrazolyl group may interact with enzyme active sites, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
  • N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide

Comparison: Compared to similar compounds, 2,2-DICHLORO-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1-CYCLOPROPANECARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its dichloro and fluorobenzyl substituents enhance its reactivity and potential for diverse applications, making it a valuable compound in various research and industrial fields.

Properties

Molecular Formula

C15H14Cl2FN3O

Molecular Weight

342.2 g/mol

IUPAC Name

2,2-dichloro-N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-1-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C15H14Cl2FN3O/c1-14(9-15(14,16)17)13(22)19-12-6-7-21(20-12)8-10-2-4-11(18)5-3-10/h2-7H,8-9H2,1H3,(H,19,20,22)

InChI Key

OAUXDTCKIKSJRI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)F

Origin of Product

United States

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